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An In-depth Technical Guide to the Chemical Properties and Structure of 1-
Azaspiro[3.5]nonane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract
The 1-azaspiro[3.5]nonane scaffold, characterized by a four-membered azetidine ring fused to

a six-membered cyclohexane ring at a single carbon atom, represents a significant structural

motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational

rigidity offer a compelling alternative to traditional flat aromatic structures, enabling enhanced

pharmacological profiles. This guide provides a comprehensive technical overview of the 1-
azaspiro[3.5]nonane core, delving into its structure, conformational analysis, physicochemical

properties, and synthetic strategies. Drawing upon data from computational studies and a

variety of its derivatives, this document aims to equip researchers, scientists, and drug

development professionals with the foundational knowledge necessary for the effective

application of this versatile scaffold in the design of novel therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in
Drug Discovery
The imperative to "escape from flatland" has become a guiding principle in contemporary drug

discovery, compelling medicinal chemists to explore molecular frameworks that offer greater
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three-dimensionality.[1] Spirocycles, such as 1-azaspiro[3.5]nonane, have emerged as

particularly attractive scaffolds due to their rigid structures, which can confer enhanced binding

affinity and selectivity for biological targets.[2] The unique architecture of the 1-
azaspiro[3.5]nonane system, with its defined exit vectors, provides a robust platform for the

strategic placement of functional groups to optimize structure-activity relationships (SAR).

Molecular Structure and Conformational Dynamics
The 1-azaspiro[3.5]nonane molecule consists of a cyclohexane ring and an azetidine ring

sharing a single spiro carbon atom. This arrangement imparts significant conformational

constraints on the molecule.

Structural Representation
The fundamental structure of 1-azaspiro[3.5]nonane is depicted below.

Caption: 2D Structure of 1-Azaspiro[3.5]nonane.

Conformational Analysis
The conformational behavior of the 1-azaspiro[3.5]nonane system is primarily dictated by the

chair conformation of the cyclohexane ring. Substituents on the cyclohexane ring will

preferentially occupy the equatorial position to minimize steric strain, a principle well-

established in conformational analysis. The azetidine ring is puckered and not planar. The

interplay between the puckering of the four-membered ring and the chair-boat interconversion

of the six-membered ring results in a complex conformational landscape.

Computational studies and experimental data from substituted analogs are crucial for a

detailed understanding of these conformational preferences.[1] For instance, the introduction of

bulky substituents, such as a tert-butyl group, can significantly influence the conformational

equilibrium.[1]

Physicochemical Properties
While extensive experimental data for the parent 1-azaspiro[3.5]nonane is not readily

available in the literature, computational predictions provide valuable insights into its
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physicochemical properties. These properties are crucial for assessing its drug-likeness and

potential pharmacokinetic profile.

Property Predicted Value Source

Molecular Formula C₈H₁₅N [3]

Monoisotopic Mass 125.12045 Da [3]

XlogP 1.6 [3]

Topological Polar Surface Area 12 Å² [4]

Complexity 97.1 [4]

Key Insights:

The predicted XlogP value suggests that 1-azaspiro[3.5]nonane possesses moderate

lipophilicity, a favorable characteristic for cell membrane permeability.

The low topological polar surface area is also indicative of good potential for oral

bioavailability.

Spectroscopic Characterization
Detailed experimental spectroscopic data for the unsubstituted 1-azaspiro[3.5]nonane is

scarce. However, the expected spectroscopic features can be inferred from the analysis of its

structural components and data from its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the

overlapping signals of the methylene protons in the cyclohexane and azetidine rings. The

chemical shifts would be in the aliphatic region, typically between 1.0 and 3.5 ppm. The

proton on the nitrogen atom would appear as a broad singlet, the chemical shift of which

would be dependent on the solvent and concentration.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the spiro

carbon, the carbons of the azetidine ring, and the carbons of the cyclohexane ring.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching

vibrations around 2850-2950 cm⁻¹ and an N-H stretching vibration for the secondary amine,

typically in the range of 3300-3500 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 125,

corresponding to the molecular weight of the compound.[6] Fragmentation patterns would

likely involve the loss of alkyl fragments from the cyclohexane ring and cleavage of the

azetidine ring.

Synthesis of the 1-Azaspiro[3.5]nonane Core
The synthesis of the 1-azaspiro[3.5]nonane scaffold can be approached through various

synthetic strategies, often involving the construction of one of the rings onto a pre-existing

cyclic precursor. While a definitive, optimized protocol for the parent compound is not widely

published, general methodologies for related azaspirocycles provide a solid foundation for its

synthesis.

General Synthetic Workflow
A common approach to synthesizing spirocyclic systems involves a key cyclization step. The

following diagram illustrates a generalized workflow.

Starting Materials Functionalized PrecursorFunctionalization SpirocyclizationKey Step 1-Azaspiro[3.5]nonane Core Further Derivatization

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of azaspirocyclic scaffolds.

Exemplary Synthetic Protocol: Staudinger [2+2] Ketene-
Imine Cycloaddition
The Staudinger [2+2] ketene-imine cycloaddition is a powerful method for the synthesis of β-

lactams, which can serve as precursors to azaspirocycles.[7] A generalized protocol for the

synthesis of a spiro-β-lactam, a key intermediate for a 7-azaspiro[3.5]nonan-1-one derivative, is

outlined below.
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Step 1: Imine Formation

Dissolve a protected piperidin-4-one (e.g., N-Boc-4-piperidone) in an appropriate solvent

such as toluene.

Add a primary amine and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

Monitor the reaction by TLC until completion.

Remove the solvent under reduced pressure to obtain the crude imine, which can be used in

the next step without further purification.

Step 2: Staudinger Cycloaddition

Dissolve the imine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere

(e.g., nitrogen).

Cool the solution to 0 °C.

Add a solution of an acyl chloride (ketene precursor) dropwise.

Add a solution of a tertiary amine base (e.g., triethylamine) dropwise to generate the ketene

in situ.[7]

Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Purify the crude product by column chromatography on silica gel to yield the spiro-β-lactam.

[7]

Applications in Drug Discovery
Derivatives of the 1-azaspiro[3.5]nonane scaffold have shown promise in various therapeutic

areas, highlighting the versatility of this structural motif.
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PARP-1 Inhibition: Certain 1-azaspiro[3.5]nonane derivatives have been investigated as

inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[8]

These compounds have shown good to moderate inhibitory potencies, suggesting the

potential of the 1-azaspiro[3.5]nonane core as a piperazine bioisostere in the design of

novel anticancer agents.[8]

GPCR Agonists: The 7-azaspiro[3.5]nonan-1-one scaffold has been identified as a promising

core structure for the development of agonists for G protein-coupled receptors (GPCRs),

such as GPR119, which are targets for the treatment of metabolic diseases.[9]

The following diagram illustrates a simplified signaling pathway involving a GPCR, a common

target for drugs derived from azaspiro[3.5]nonane scaffolds.
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Caption: Simplified GPCR signaling pathway activated by an azaspiro[3.5]nonane derivative.

Conclusion
The 1-azaspiro[3.5]nonane scaffold represents a valuable and underexplored area of

chemical space for drug discovery. Its unique three-dimensional structure and conformational

rigidity offer significant advantages in the design of potent and selective therapeutic agents.

While experimental data on the parent compound is limited, the wealth of information available
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for its derivatives, coupled with computational predictions, provides a strong foundation for its

application in medicinal chemistry. Further exploration of the synthesis and biological

evaluation of novel 1-azaspiro[3.5]nonane derivatives is warranted and holds the potential to

deliver the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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